![molecular formula C18H24BrN5O B2465434 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one CAS No. 2097911-92-5](/img/structure/B2465434.png)
2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H24BrN5O and its molecular weight is 406.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This compound features a complex structure that includes a pyrimidine ring, a piperidine moiety, and a dihydropyridazinone framework. Its molecular formula is C18H22BrN5O with a molecular weight of 404.3 g/mol.
The primary biological activity of this compound lies in its ability to inhibit tyrosine kinases, specifically the Met kinase. Tyrosine kinases are crucial in various signaling pathways that regulate cell growth and proliferation. Inhibition of these kinases can lead to reduced tumor growth and metastasis, making this compound a candidate for cancer treatment.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the structure of This compound can enhance its inhibitory potency and selectivity against specific kinases. The presence of the bromine atom in the pyrimidine ring is believed to increase lipophilicity, which may improve binding affinity to biological targets.
Comparative Analysis with Similar Compounds
The following table compares This compound with other known kinase inhibitors:
Compound Name | Key Features | Unique Aspects |
---|---|---|
This compound | Inhibits tyrosine kinases; complex structure | Unique combination of piperidine and pyrimidine rings |
Tepotinib | Selective Met kinase inhibitor | Approved for specific cancer types |
Erlotinib | Targets epidermal growth factor receptor | Used primarily for lung cancer treatment |
Crizotinib | Dual action on ALK and c-Met | Broad-spectrum kinase inhibition |
This table highlights the unique structural features of This compound , which may confer distinct pharmacological properties compared to other compounds.
In Vitro Studies
In vitro studies have demonstrated that This compound effectively binds to specific protein targets associated with cancer pathways. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA) have been employed to assess binding affinities and inhibitory effects on cell lines expressing Met kinase.
Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines have shown promising results. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound in inhibiting cellular functions. For instance, studies have reported IC50 values significantly lower than those for non-cancerous cell lines, suggesting selective toxicity towards cancer cells.
Minimum Inhibitory Concentration (MIC) Studies
While primarily focused on cancer therapy, preliminary studies have also explored the antimicrobial properties of this compound. The minimum inhibitory concentration (MIC) against various bacterial strains was evaluated, revealing potential antibacterial activity alongside its anticancer properties.
Propiedades
IUPAC Name |
2-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-6-tert-butylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN5O/c1-18(2,3)15-4-5-16(25)24(22-15)12-13-6-8-23(9-7-13)17-20-10-14(19)11-21-17/h4-5,10-11,13H,6-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOJWIANOMLPGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.